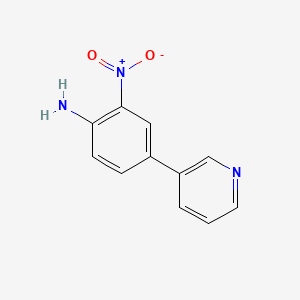








|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5](B2OC(C)(C)C(C)(C)O2)=[CH:4][C:3]=1[N+:17]([O-:19])=[O:18].Br[C:21]1[CH:22]=[N:23][CH:24]=[CH:25][CH:26]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C)C=O>[N+:17]([C:3]1[CH:4]=[C:5]([C:21]2[CH:22]=[N:23][CH:24]=[CH:25][CH:26]=2)[CH:6]=[CH:7][C:2]=1[NH2:1])([O-:19])=[O:18] |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C=C1)B1OC(C)(C)C(C)(C)O1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
3.33 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The solution was degassed by vacuum several times
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
ADDITION
|
|
Details
|
EA (100 mL) and water (40 mL) were added
|
|
Type
|
ADDITION
|
|
Details
|
When additional water (50 mL) was added to the organic layer
|
|
Type
|
CUSTOM
|
|
Details
|
a precipitate was formed in the separatory funnel
|
|
Type
|
FILTRATION
|
|
Details
|
The biphasic solution was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
separated
|
|
Type
|
WASH
|
|
Details
|
The organic phase was washed twice with water (50 mL each)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
with brine, and then dried with sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)C=1C=NC=CC1)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.18 g | |
| YIELD: CALCULATEDPERCENTYIELD | 90.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |